molecular formula C21H15IN2O2 B5330229 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5330229
M. Wt: 454.3 g/mol
InChI Key: NYTLLURPMKECGM-PKNBQFBNSA-N
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Description

2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a furan ring, an iodo substituent, and a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O2/c1-14-5-2-3-7-19(14)24-20(11-9-16-6-4-12-26-16)23-18-10-8-15(22)13-17(18)21(24)25/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTLLURPMKECGM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or amides under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo substituent can be introduced via electrophilic iodination using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Attachment of the Furan Ring: The furan ring can be attached through a Heck coupling reaction, where a vinyl furan derivative is coupled with the quinazolinone core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: Due to its quinazolinone core, it is investigated for potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: It serves as a probe to study various biological pathways and molecular interactions.

    Chemical Biology: Used in the design of chemical probes for target identification and validation.

    Material Science:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways. The furan ring may enhance binding affinity and specificity towards these targets, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-CHLORO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-BROMO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The presence of the iodo substituent in 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE makes it unique compared to its chl

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